methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C20H18O4. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50°C .
Industrial Production Methods
The use of green chemistry principles, such as employing green solvents and catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
- Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of an ethyl group at the 6-position and a phenyl group at the 4-position of the chromen ring differentiates it from other coumarin derivatives .
Biological Activity
Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also referred to as 6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy-acetic acid methyl ester, is a compound belonging to the class of coumarin derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C20H18O5, with a molecular weight of 350.36 g/mol. Its structure features a coumarin backbone substituted with an ethyl group and a phenyl group, which is crucial for its biological activity.
1. Antitumor Activity
Research has indicated that coumarin derivatives exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, against several cancer cell lines. The results showed that this compound displayed notable cytotoxicity against human pancreatic (Paca-2), melanoma (Mel-501), and prostate (PC-3) cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
Paca-2 | 10.7 |
Mel-501 | 8.5 |
PC-3 | 12.3 |
These findings suggest that methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate could be a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
The mechanism through which methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate exerts its antitumor effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound resulted in an increased percentage of cells in the pre-G1 phase, indicative of apoptosis.
Furthermore, the compound was shown to upregulate critical apoptotic markers such as caspase proteins and cytochrome-c release from mitochondria, confirming its role in promoting programmed cell death.
3. Antiviral Activity
In addition to its anticancer properties, there is emerging evidence regarding the antiviral potential of coumarin derivatives. A related study highlighted the efficacy of similar compounds against hepatitis B virus (HBV). Although specific data on this compound's antiviral activity remains limited, the structural similarities suggest potential efficacy against viral infections.
Case Studies
Several case studies have focused on the synthesis and evaluation of coumarin derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their antitumor activity through MTT assays. Methyl [(6-Ethyl-2-Oxo-4-Phenyl)-2H-Chromen]-7-Yl-Oxy-Acetic Acid Methyl Ester was among those tested, showing significant cytotoxic effects across multiple cancer cell lines.
- In Vivo Studies : Animal models have been utilized to assess the in vivo efficacy of coumarin derivatives. Results indicated that these compounds could effectively inhibit tumor growth and enhance survival rates in treated groups compared to controls.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H18O5/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)25-18(16)11-17(13)24-12-20(22)23-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
SNQUBCWRSBZCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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